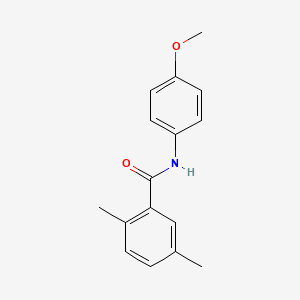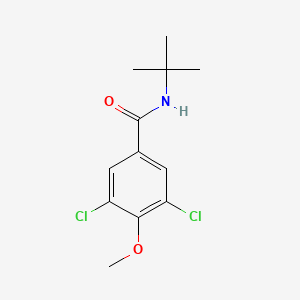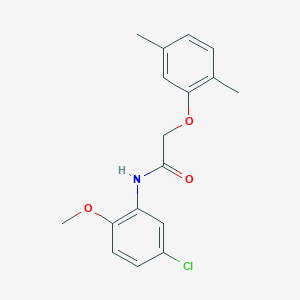![molecular formula C16H25N3O2 B5801198 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone, also known as IM-54, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biochemistry.
Applications De Recherche Scientifique
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes such as COX-2 and MMP-9, and induce apoptosis in cancer cells. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its mechanism of action. More research is needed to understand how it works and how it can be optimized for specific applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone to determine its optimal dosage and administration route.
Méthodes De Synthèse
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone can be synthesized using a simple method that involves the condensation of 4-morpholinylmethyl-3-isopropoxybenzaldehyde with ethanone hydrazone. The reaction is carried out in the presence of a catalyst and a solvent, and the product is obtained in good yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-16-5-4-14(13(3)18-17)10-15(16)11-19-6-8-20-9-7-19/h4-5,10,12H,6-9,11,17H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLEMQOFLOSPV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NN)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N/N)/C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(1E)-1-hydrazinylideneethyl]-2-(propan-2-yloxy)benzyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)

![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)